molecular formula C8H8ClFN2 B1442973 5-fluoro-1H-isoindol-3-amine hydrochloride CAS No. 1354952-36-5

5-fluoro-1H-isoindol-3-amine hydrochloride

Cat. No.: B1442973
CAS No.: 1354952-36-5
M. Wt: 186.61 g/mol
InChI Key: BNMMHLDSZYAOHY-UHFFFAOYSA-N
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Description

5-fluoro-1H-isoindol-3-amine hydrochloride is a chemical compound with the molecular formula C8H8ClFN2 and a molecular weight of 186.61 g/mol It is a derivative of isoindole, a heterocyclic compound, and contains a fluorine atom at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-isoindol-3-amine hydrochloride typically involves the introduction of a fluorine atom into the isoindole ring system. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent is used to replace a leaving group on the aromatic ring. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-isoindol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the fluorine atom may result in various substituted isoindole derivatives .

Scientific Research Applications

5-fluoro-1H-isoindol-3-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-fluoro-1H-isoindol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and ultimately affecting cell viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-1H-isoindol-3-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, which can improve their pharmacokinetic properties and make them more effective as therapeutic agents .

Properties

IUPAC Name

6-fluoro-3H-isoindol-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3H,4H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMMHLDSZYAOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-36-5
Record name 5-fluoro-1H-isoindol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-1H-isoindol-3-amine hydrochloride
Reactant of Route 2
5-fluoro-1H-isoindol-3-amine hydrochloride
Reactant of Route 3
5-fluoro-1H-isoindol-3-amine hydrochloride
Reactant of Route 4
5-fluoro-1H-isoindol-3-amine hydrochloride
Reactant of Route 5
5-fluoro-1H-isoindol-3-amine hydrochloride
Reactant of Route 6
5-fluoro-1H-isoindol-3-amine hydrochloride

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